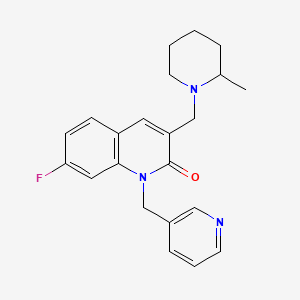

7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one

描述

属性

IUPAC Name |

7-fluoro-3-[(2-methylpiperidin-1-yl)methyl]-1-(pyridin-3-ylmethyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O/c1-16-5-2-3-10-25(16)15-19-11-18-7-8-20(23)12-21(18)26(22(19)27)14-17-6-4-9-24-13-17/h4,6-9,11-13,16H,2-3,5,10,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZVAGYCQHNRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one belongs to the class of quinoline derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes existing literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a quinoline core substituted with a fluorine atom and a piperidine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results as a selective inhibitor of PI3Kδ kinase, with an IC50 value of 16 nM in human whole blood assays .

- Anti-inflammatory Activity : In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects in rodent models, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. The structure–activity relationship (SAR) studies highlight that modifications to the piperidine ring significantly influence its cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of the compound, researchers utilized a rodent model of induced inflammation. The treatment group exhibited a marked reduction in inflammatory markers compared to controls, indicating the compound's potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer activity of this compound against various tumor cell lines. Results showed that it significantly inhibited cell proliferation and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .

相似化合物的比较

Quinolin-2(1H)-one derivatives are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis of structurally and functionally related compounds:

Key Observations :

- Substitution at Position 1 : The target compound’s pyridin-3-ylmethyl group distinguishes it from simpler alkylated derivatives (e.g., 1-methyl in ). This substitution may enhance π-π stacking in biological targets.

- Position 3 Modifications : The (2-methylpiperidin-1-yl)methyl group introduces a bulky, basic side chain, contrasting with smaller groups like cyanamide or alkoxy chains . Such groups influence lipophilicity and target accessibility.

- Fluorination at Position 7: Unlike non-fluorinated analogs (e.g., ), the fluorine atom likely improves metabolic stability and binding selectivity, as seen in fluoroquinolones .

Key Insights :

- The target compound’s pyridin-3-ylmethyl group may mimic endogenous ligands (e.g., NAD⁺ in kinase binding), similar to UK-57,400’s pyridinyl moiety .

- The 2-methylpiperidinyl group’s basicity could enhance blood-brain barrier penetration, contrasting with the polar cyanamide group in .

Physicochemical Properties

Implications :

- Fluorine’s electronegativity may reduce pKa of adjacent groups, enhancing solubility at physiological pH .

准备方法

Preparation of 7-Fluoroquinolin-2(1H)-one Core

The 7-fluoroquinolinone core is often prepared by cyclization of appropriately substituted anilines with β-ketoesters or β-diketones bearing fluorine at the 7-position.

Alternatively, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives can be synthesized and then fluorinated selectively at the 7-position using electrophilic fluorination agents.

For example, the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one derivatives involves alkylation of 7-hydroxyquinolinones with 1,4-dibromobutane under basic conditions (potassium carbonate or sodium hydroxide) in solvents such as acetonitrile, DMF, or 1-propanol with yields ranging from 72% to 85% depending on conditions (temperature, time, catalyst).

| Reaction Conditions | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Potassium iodide, sodium hydroxide | KI, NaOH | Acetonitrile | 30 °C | 16 h | 85 | Stirred and filtered, column chromatography |

| Potassium carbonate | K2CO3 | DMF | 30-45 °C | 6-7 h | 80.95 | Multi-step addition of base, extraction, recrystallization |

| Potassium carbonate | K2CO3 | 1-Propanol | Reflux | 6 h | 75.5 | Reflux, filtration, recrystallization |

These methods demonstrate efficient alkylation of hydroxyquinolinones, which can be adapted for the introduction of other substituents like the 2-methylpiperidinylmethyl group.

Introduction of the (2-methylpiperidin-1-yl)methyl Group at Position 3

The 3-position on quinolin-2(1H)-one can be functionalized by first converting it into a suitable electrophilic intermediate such as a 3-chloromethyl or 3-bromomethyl derivative.

Then, nucleophilic substitution with 2-methylpiperidine or its anion can be performed to introduce the (2-methylpiperidin-1-yl)methyl substituent.

Alternatively, reductive amination can be employed where a 3-formylquinolinone intermediate reacts with 2-methylpiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the desired substitution.

Literature on similar piperidinylmethyl substitutions in quinoline derivatives supports this approach, although specific yields and conditions vary.

Introduction of Pyridin-3-ylmethyl Group at Position 1

Alkylation of the nitrogen at position 1 of the quinolinone ring is typically achieved by reaction with pyridin-3-ylmethyl halides (e.g., bromide or chloride) under basic conditions.

Potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or acetonitrile are common bases and solvents used for this N-alkylation.

Reaction temperatures range from room temperature to reflux depending on the reactivity of the alkylating agent.

Purification is generally done by extraction and chromatographic techniques.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 7-fluoroquinolin-2(1H)-one | Cyclization of 7-fluoroaniline derivatives with β-ketoesters | Variable | Core scaffold preparation |

| 2 | Functionalization at position 3 | Halomethylation followed by nucleophilic substitution with 2-methylpiperidine or reductive amination | Moderate to good | Key substitution step |

| 3 | N-alkylation at position 1 | Alkylation with pyridin-3-ylmethyl halide in presence of K2CO3 in DMF | Moderate to good | Final functionalization |

Analytical and Purification Techniques

Reaction progress is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Purification steps include extraction, recrystallization, and column chromatography.

Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Summary of Research Findings and Notes

The preparation of complex quinolinone derivatives such as 7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one requires careful control of reaction conditions to achieve selective substitution at multiple positions.

Base choice (potassium carbonate, sodium hydroxide), solvent (DMF, acetonitrile, propanol), temperature (30 °C to reflux), and reaction time (hours to overnight) critically influence yield and purity.

Multi-step addition of base and staged heating can improve yields and reduce side products.

Phase transfer catalysts and drying agents may be used to enhance reaction efficiency.

Analogous compounds have been prepared with yields ranging from 70% to 85% in similar alkylation steps.

Direct literature specifically detailing the exact compound’s preparation is sparse; however, the outlined methods represent the best practices based on related quinolinone chemistry and patent literature.

常见问题

Q. Data-Driven Approach :

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| CuI | DMF:H2O (3:1) | Reflux | 65% | [1] |

| KOH | MeOH:H2O | Reflux | 43% | [2] |

What spectroscopic techniques are essential for structural confirmation of this compound?

Basic Question

- 1H/13C NMR : Identify substituents via characteristic shifts:

- δ 5.31 ppm (O–CH2 protons) and δ 3.33–3.36 ppm (N–CH2 in piperidine) .

- Aromatic protons in δ 7.09–8.29 ppm confirm quinoline and pyridine moieties .

- IR Spectroscopy : Peaks at 1649 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate core functional groups .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 441.1809 for a related compound in ) .

- X-Ray Crystallography : Resolve stereochemistry, as demonstrated for a chloro-fluoroquinoline derivative in .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Question

- Cross-Verification : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. For example, δ 7.27–8.60 ppm in DMSO-d6 () may shift in CDCl3 .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded aromatic regions .

- Crystallographic Validation : Resolve ambiguities (e.g., regiochemistry of fluorine substitution) via single-crystal X-ray diffraction, as in (R factor = 0.037) .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Question

- In Vitro Assays : Screen for kinase inhibition (e.g., sphingosine kinases) using ATP-competitive binding assays, as done for quinolin-2-one-pyrimidine hybrids in .

- Molecular Docking : Model interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite, referencing ’s COVID-19 docking study .

- ADME Profiling : Assess solubility (logP via HPLC) and metabolic stability using liver microsomes, guided by Safety Data Sheet protocols (e.g., ) .

How can researchers design experiments to address retro-Mannich reactivity in related quinolin-2(1H)-one derivatives?

Advanced Question

- Mechanistic Probes : Use deuterated solvents (D2O) to track proton transfer steps in retro-Mannich reactions, as shown in .

- Kinetic Studies : Monitor reaction progress via LC-MS under varying pH (e.g., 4–10) to identify stability thresholds.

- Byproduct Analysis : Characterize degradation products (e.g., 3,3’-methylenebis(2-aminoquinolin-4(1H)-one) in ) to refine reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。